8-(3-(Benzyloxy)-4,5-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-(3-(Benzyloxy)-4,5-difluorophenyl)-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(Benzyloxy)-4,5-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane can be achieved through a multi-step process involving several key reactions. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process . Another method involves the synthesis from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-(3-(Benzyloxy)-4,5-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy and difluorophenyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(3-(Benzyloxy)-4,5-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor in various biochemical pathways.
Mechanism of Action
The mechanism of action of 8-(3-(Benzyloxy)-4,5-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it has been identified as a promising inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis signaling pathway . The compound’s benzyl groups are believed to interact with hydrophobic pockets in the target protein, forming stable complexes that inhibit its activity.
Comparison with Similar Compounds
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spiro compound with similar structural features and biological activity.
Spirotetramat: A spiro compound used as an insecticide with a different application but similar structural complexity.
8-oxa-2-azaspiro[4.5]decane:
Uniqueness
What sets 8-(3-(Benzyloxy)-4,5-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. Its ability to inhibit RIPK1 makes it particularly valuable in research focused on necroptosis and related diseases.
Biological Activity
8-(3-(Benzyloxy)-4,5-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a compound that has garnered attention for its potential biological activities, particularly in the context of receptor binding and therapeutic applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C19H20F2N4O3 with a molecular weight of 422.5 g/mol. The structure features a spirocyclic framework that is characteristic of various biologically active compounds.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₀F₂N₄O₃ |
Molecular Weight | 422.5 g/mol |
CAS Number | 869343-30-6 |
Sigma Receptor Affinity
Research indicates that derivatives of the 1,4-dioxa-8-azaspiro[4.5]decane framework exhibit significant affinity for sigma receptors, particularly σ1 and σ2 subtypes. For instance, a related compound demonstrated a binding affinity of Ki=5.4±0.4nM for σ1 receptors and showed selectivity over σ2 receptors by a factor of 30-fold and over the vesicular acetylcholine transporter by 1404-fold . This suggests potential applications in neuropharmacology.
Anticancer Activity
The compound's structural features may also contribute to its anticancer properties. Studies have shown that similar spirocyclic compounds can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and reactive oxygen species (ROS) generation . Further investigations are needed to elucidate the specific pathways involved for this particular compound.
In Vitro Studies
In vitro studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve cell cycle arrest at the G2/M phase, which is critical for preventing tumor growth .
Case Study 1: Receptor Binding Assays
A series of binding assays were conducted to evaluate the affinity of various derivatives for sigma receptors. The results indicated that modifications at the benzyloxy position significantly influenced receptor selectivity and binding affinity .
Case Study 2: Antitumor Efficacy
In an experimental model using human cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent .
Properties
Molecular Formula |
C20H21F2NO3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
8-(3,4-difluoro-5-phenylmethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C20H21F2NO3/c21-17-12-16(23-8-6-20(7-9-23)25-10-11-26-20)13-18(19(17)22)24-14-15-4-2-1-3-5-15/h1-5,12-13H,6-11,14H2 |
InChI Key |
NYAXSSLRNIBQHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC(=C(C(=C3)F)F)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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